molecular formula C18H20N4O3 B2697438 (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid CAS No. 1048016-21-2

(Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid

Cat. No.: B2697438
CAS No.: 1048016-21-2
M. Wt: 340.383
InChI Key: FVMHJJLLSITNQV-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and characterization of complexes involving similar compounds have been explored, showcasing their structural diversity and potential for creating materials with unique properties. For example, the synthesis of mono- and di-butylstannoxane complexes using carboxylate ligands similar to the given compound has been detailed, revealing insights into the influence of substitution patterns on their structures (Baul et al., 2017).

Chemical Reactivity and Protective Groups

  • Research on new oxidatively removable carboxy protecting groups demonstrates the versatility of compounds with similar functional groups in synthetic chemistry, enabling efficient transformations and synthesis of carboxylic acids (Kim & Misco, 1985).

Analytical Applications

  • The modification of buffer gas in ion mobility spectrometry for the selective separation of compounds underscores the utility of compounds with dimethylamino groups in enhancing analytical techniques. This research highlights the importance of structural features in altering separation selectivity (Fernández-Maestre et al., 2010).

Organic Synthesis

  • Studies on the regioselective olefination of substituted N,N-dimethylbenzylamines reveal the potential for creating diverse organic molecules, including compounds related to (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid, showcasing its relevance in the development of novel synthetic pathways (Cai et al., 2007).

Properties

IUPAC Name

2-(dimethylamino)-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-22(2)16(18(24)25)12-17(23)19-13-8-10-15(11-9-13)21-20-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3,(H,19,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMHJJLLSITNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401038349
Record name L-Asparagine, N2,N2-dimethyl-N'-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401038349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048016-21-2
Record name L-Asparagine, N2,N2-dimethyl-N'-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401038349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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